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molecular formula C13H17BrN2S B8378675 2-(5-Bromopentylthio)-5-methylbenzimidazole

2-(5-Bromopentylthio)-5-methylbenzimidazole

Cat. No. B8378675
M. Wt: 313.26 g/mol
InChI Key: OWSXEDKHUGPYRY-UHFFFAOYSA-N
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Patent
US06815455B1

Procedure details

1.4 g of the compound obtained in Example 14a and 2.8 g of carbon tetrabromide were added to 15 ml of tetrahydrofuran and then gradually added with 2.2 g of triphenylphosphine. After the reaction mixture was stirred at room temperature for 1 hour, the solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (hexane:ethyl acetate=4:1 to 2:2) to obtain 1.18 g of the title compound as yellow crystals (yield: 67%).
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step Two
Yield
67%

Identifiers

REACTION_CXSMILES
O[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][S:7][C:8]1[NH:9][C:10]2[CH:16]=[C:15]([CH3:17])[CH:14]=[CH:13][C:11]=2[N:12]=1.C(Br)(Br)(Br)[Br:19].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>O1CCCC1>[Br:19][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][S:7][C:8]1[NH:9][C:10]2[CH:16]=[C:15]([CH3:17])[CH:14]=[CH:13][C:11]=2[N:12]=1

Inputs

Step One
Name
Quantity
1.4 g
Type
reactant
Smiles
OCCCCCSC=1NC2=C(N1)C=CC(=C2)C
Name
Quantity
2.8 g
Type
reactant
Smiles
C(Br)(Br)(Br)Br
Name
Quantity
15 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
2.2 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After the reaction mixture was stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (hexane:ethyl acetate=4:1 to 2:2)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrCCCCCSC=1NC2=C(N1)C=CC(=C2)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.18 g
YIELD: PERCENTYIELD 67%
YIELD: CALCULATEDPERCENTYIELD 67.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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